p-HYDROXYNOREPHEDRINE

Descripción general

Descripción

It is the para-hydroxy analog of norephedrine and an active sympathomimetic metabolite of amphetamine in humans . This compound is known for its role in the metabolism of amphetamines and its effects on the adrenergic system.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: p-Hydroxynorephedrine can be synthesized through the hydroxylation of norephedrine or p-hydroxyamphetamineThis reaction is typically catalyzed by enzymes such as cytochrome P450 and dopamine β-hydroxylase .

Industrial Production Methods: Industrial production of this compound involves the use of chemical synthesis techniques that ensure high yield and purity. The process may include steps such as the isolation of intermediates, purification through crystallization, and quality control measures to ensure the final product meets industry standards .

Análisis De Reacciones Químicas

Types of Reactions: p-Hydroxynorephedrine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert this compound to its corresponding alcohols or amines.

Substitution: The hydroxyl group on the aromatic ring can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) or nitrating agents (e.g., nitric acid) can be used for substitution reactions.

Major Products Formed:

Oxidation: Quinones or other oxidized derivatives.

Reduction: Alcohols or amines.

Substitution: Halogenated or nitrated derivatives.

Aplicaciones Científicas De Investigación

p-Hydroxynorephedrine has several scientific research applications, including:

Mecanismo De Acción

p-Hydroxynorephedrine exerts its effects by acting as a false neurotransmitter. It can deplete and substitute for norepinephrine in the transmitter pool, thereby interfering with adrenergic function . The compound is metabolized from amphetamine through the action of enzymes such as cytochrome P450 and dopamine β-hydroxylase . It affects molecular targets and pathways involved in neurotransmitter synthesis and release, leading to changes in blood pressure and other physiological responses .

Comparación Con Compuestos Similares

Norephedrine: The parent compound from which p-hydroxynorephedrine is derived.

p-Hydroxyamphetamine: Another metabolite of amphetamine that can be converted to this compound.

Amphetamine: The precursor compound that undergoes metabolism to form this compound.

Uniqueness: this compound is unique due to its specific hydroxylation at the para position of the aromatic ring, which distinguishes it from other metabolites of amphetamine. This structural modification imparts distinct pharmacological properties, making it an important compound for studying the metabolism and effects of amphetamines .

Actividad Biológica

p-Hydroxynorephedrine (PHN), also known as 4-hydroxynorephedrine, is a para-hydroxy analog of norephedrine and serves as an active metabolite of amphetamine in humans. This compound has garnered attention due to its significant biological activities, particularly its effects on adrenergic function and its role in modulating blood pressure. This article compiles detailed research findings, including data tables and case studies, to elucidate the biological activity of PHN.

- Chemical Formula : C₉H₁₃NO₂

- Molar Mass : 167.208 g/mol

- CAS Number : [not provided]

PHN acts primarily as a false neurotransmitter , substituting for norepinephrine (NE) in adrenergic transmission. This substitution leads to a depletion of NE in the transmitter pool, which affects various physiological responses, particularly in hypertensive patients. Research indicates that PHN can interfere with both adrenergic function and NE synthesis, resulting in decreased blood pressure (BP) and altered catecholamine metabolism.

Blood Pressure Regulation

A clinical study involving eight hypertensive patients revealed that administration of PHN at a dose of 600 mg daily resulted in significant reductions in BP:

- Mean erect BP : Decreased by 22 mm Hg

- Mean supine BP : Decreased by 9 mm Hg

The study also noted changes in urinary excretion of catecholamines:

- Vanillylmandelic acid (VMA) : 42% decrease

- Norepinephrine (NE) : 42% decrease

- Normetanephrine (NM) : 400% increase

- Dopamine : 40% decrease

These findings suggest that PHN not only lowers BP but also alters the metabolic pathways of catecholamines significantly .

CNS Effects

Interestingly, no central nervous system effects were observed during the administration of PHN, indicating its peripheral action on adrenergic systems . This characteristic differentiates it from other sympathomimetic agents that often exert central effects.

Case Study 1: Adrenergic Function in Hypertensive Patients

In a controlled trial, hypertensive patients showed a marked decrease in BP following PHN treatment. The post-treatment urinary excretion patterns indicated a shift in catecholamine metabolism, supporting the hypothesis that PHN acts as a false neurotransmitter. The results were consistent across multiple assessments, reinforcing the reliability of PHN's effects on adrenergic function.

Case Study 2: Aversion to D-Amphetamine in Rats

Research conducted on rats demonstrated that the metabolism of D-amphetamine to this compound was associated with reduced oral intake of the stimulant. This aversion was linked to increased levels of p-HNE (another name for this compound), suggesting that this metabolite plays a crucial role in mediating behavioral responses to amphetamines .

Comparative Analysis of this compound and Other Compounds

| Compound | Mechanism of Action | Effects on Blood Pressure | CNS Effects |

|---|---|---|---|

| This compound | False neurotransmitter; NE substitute | Decrease | None |

| Norepinephrine | Direct adrenergic agonist | Increase | Yes |

| Amphetamine | Central stimulant; NE release | Variable | Yes |

Propiedades

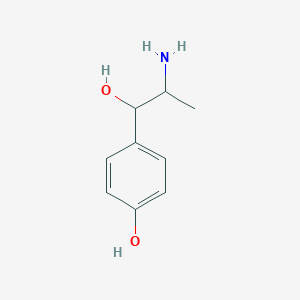

IUPAC Name |

4-(2-amino-1-hydroxypropyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2/c1-6(10)9(12)7-2-4-8(11)5-3-7/h2-6,9,11-12H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAYBQRKXEFDRER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C1=CC=C(C=C1)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70902582 | |

| Record name | p-Hydroxynorephedrine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70902582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

552-85-2 | |

| Record name | p-Hydroxynorephedrine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000552852 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p-Hydroxynorephedrine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70902582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.